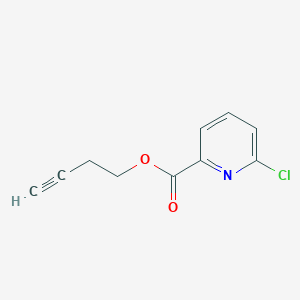

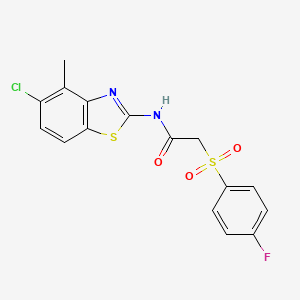

![molecular formula C17H17NO5S2 B2428376 (Z)-4-(5-(苯并[d][1,3]二氧杂环戊烯-5-亚甲基)-4-氧代-2-硫代硫代唑烷-3-基)丁酸乙酯 CAS No. 681817-45-8](/img/structure/B2428376.png)

(Z)-4-(5-(苯并[d][1,3]二氧杂环戊烯-5-亚甲基)-4-氧代-2-硫代硫代唑烷-3-基)丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a useful research compound. Its molecular formula is C17H17NO5S2 and its molecular weight is 379.45. The purity is usually 95%.

BenchChem offers high-quality (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学传感器和检测应用

铅 (Pb2+) 检测: 该化合物已用于开发一种灵敏且选择性的铅 (Pb2+) 传感器。研究人员使用一层薄薄的该化合物修饰了玻碳电极 (GCE),该化合物通过导电聚合物基质 (Nafion) 固定。该电化学传感器表现出非凡的灵敏度,计算出的灵敏度为 2220.0 pA μM^-1 cm^-2,定量限 (LOQ) 为 320.0 mM,检测限 (LOD) 为 96.0 pM。 该传感器成功检测了自然样品中的 Pb2+ .

抗惊厥活性

潜在的抗癫痫特性: 该化合物的衍生物已合成并评估其抗惊厥活性。具体而言,N-取代的 (Z)-5-(苯并[d][1,3]二氧杂环戊烯-5-亚甲基)-2-硫代硫代唑烷-4-酮衍生物在最大电休克 (MES) 和皮下戊四氮 (scPTZ) 中进行了测试。 这些研究旨在确定潜在的抗癫痫特性 .

晶体学和光谱学

结构表征: 使用单晶 X 射线衍射 (SCXRD) 分析了该化合物的晶体结构。 此外,各种光谱技术,包括 FT-IR、FT-拉曼、紫外-可见、质子 (1H) NMR 和碳 (13C) NMR,用于表征其特性 .

作用机制

Target of Action

The primary target of the compound (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is the NaV1.1 channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and propagation of action potentials in neurons .

Mode of Action

(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate interacts with the NaV1.1 channel, leading to its inhibition . This inhibition disrupts the normal flow of sodium ions, which in turn affects the generation and propagation of action potentials in neurons .

Biochemical Pathways

The inhibition of the NaV1.1 channel by (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate affects the sodium ion-dependent signaling pathways . These pathways are crucial for neuronal communication and function. The downstream effects of this disruption can lead to changes in neuronal excitability and neurotransmission .

Result of Action

The molecular and cellular effects of (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate’s action include changes in neuronal excitability and neurotransmission due to the inhibition of the NaV1.1 channel . These changes can lead to anticonvulsant activities, as observed in studies where the compound displayed remarkable anticonvulsant activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target, the NaV1.1 channel . .

属性

IUPAC Name |

ethyl 4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S2/c1-2-21-15(19)4-3-7-18-16(20)14(25-17(18)24)9-11-5-6-12-13(8-11)23-10-22-12/h5-6,8-9H,2-4,7,10H2,1H3/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZRBOVNLXIUQY-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

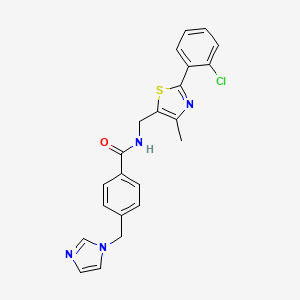

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2428293.png)

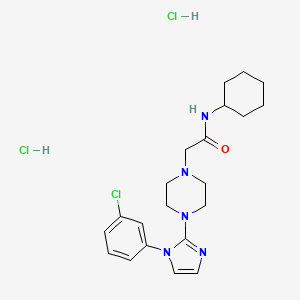

![3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine](/img/structure/B2428294.png)

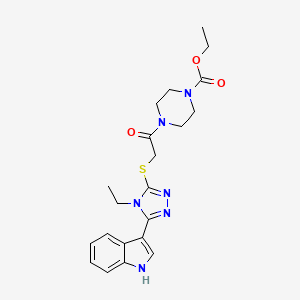

![2-(2-fluorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2428297.png)

![N-(2,3-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2428301.png)

![6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2428309.png)

![4'-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1'H-SPIRO[CYCLOHEXANE-1,2'-QUINAZOLINE]](/img/structure/B2428312.png)